molecular formula C16H14N4O6S B2924768 Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 868226-62-4

Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2924768
CAS No.: 868226-62-4
M. Wt: 390.37
InChI Key: SRXTVIQIXCXKQE-UHFFFAOYSA-N
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Description

Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H14N4O6S and its molecular weight is 390.37. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions: : The preparation of Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. One common method includes the initial formation of the pyrimidin-2-yl core followed by the addition of furan derivatives. Specific reagents and catalysts like palladium on carbon or other suitable catalysts may be used under controlled temperature and pressure conditions to facilitate the formation of the desired product.

  • Industrial production methods: : Industrial-scale production of this compound may utilize flow chemistry techniques to ensure a continuous and efficient reaction process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

  • Types of reactions it undergoes: : Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate undergoes various reactions, including:

    • Oxidation: : This compound can be oxidized to form more complex molecules.

    • Reduction: : Reduction reactions may yield simpler derivatives.

    • Substitution: : The presence of multiple functional groups allows for substitution reactions, such as nucleophilic substitutions.

  • Common reagents and conditions used in these reactions

    • Oxidizing agents: potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    • Reducing agents: lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    • Solvents: dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)

  • Major products formed from these reactions: : These reactions typically yield derivatives with modified functional groups, which may have distinct properties and applications.

Scientific Research Applications: : this compound is utilized in:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biomolecular probe due to its ability to interact with biological macromolecules.

  • Medicine: : Explored for its potential therapeutic applications, such as in the development of novel drugs with anti-inflammatory, anticancer, or antiviral properties.

  • Industry: : Used in the development of novel materials with unique physical and chemical properties.

Mechanism of Action: : This compound's mechanism of action is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. It can inhibit or activate biological pathways by binding to active sites or modulating protein-protein interactions. The furan and pyrimidine groups are crucial for these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds: : Compared to other pyrimidine and furan derivatives, this compound stands out due to its unique structural combination, which imparts a distinct reactivity profile and biological activity. Similar compounds include:

  • 4-Amino-5-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl derivatives.

  • Furan-2-carboxamido-substituted pyrimidines.

This balance of structural diversity and functional complexity makes this compound a compound of great interest across multiple scientific disciplines.

Properties

IUPAC Name

methyl 5-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S/c1-24-15(23)10-5-4-8(26-10)7-27-16-19-12(17)11(14(22)20-16)18-13(21)9-3-2-6-25-9/h2-6H,7H2,1H3,(H,18,21)(H3,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXTVIQIXCXKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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